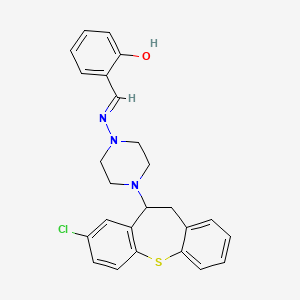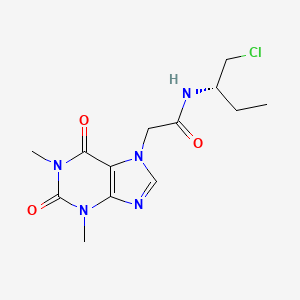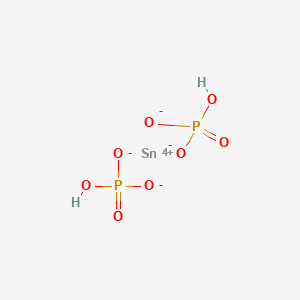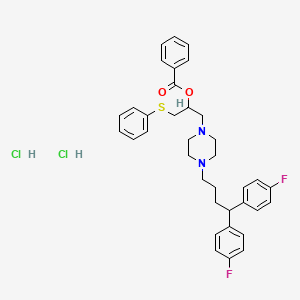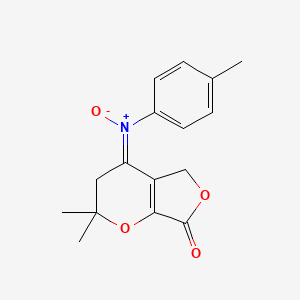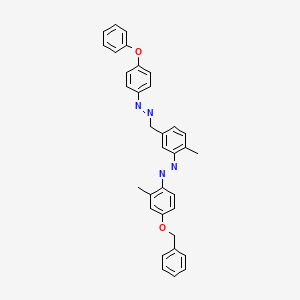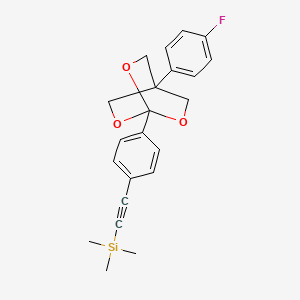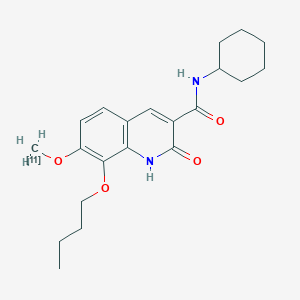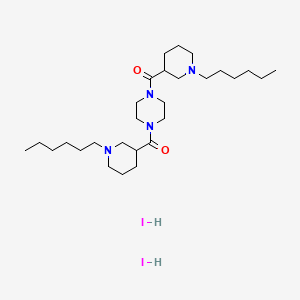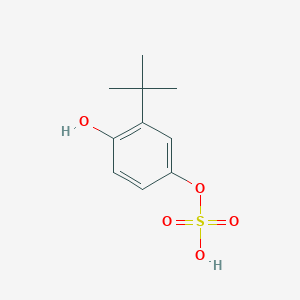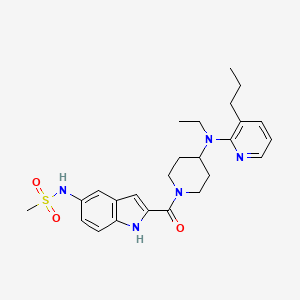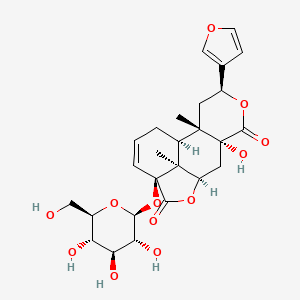
epi-fibrauretinoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-fibrauretinoside A is a furanoditerpenoid compound isolated from the stems of the plant Fibraurea tinctoria. This compound, along with other related furanoditerpenoids, has been studied for its potential biological activities and chemical properties .
Preparation Methods
The preparation of epi-fibrauretinoside A involves the extraction and isolation from the stems of Fibraurea tinctoria. The process typically includes the following steps:
Extraction: The stems are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Fractionation: The crude extract is subjected to fractionation using techniques like liquid-liquid extraction or column chromatography.
Chemical Reactions Analysis
Epi-fibrauretinoside A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of furanoditerpenoids.
Mechanism of Action
The mechanism of action of epi-fibrauretinoside A involves its interaction with cytochrome P450 3A4. This enzyme is responsible for the metabolism of various drugs and xenobiotics. This compound inhibits the activity of cytochrome P450 3A4 by binding to its active site, thereby reducing the enzyme’s ability to metabolize substrates .
Comparison with Similar Compounds
Epi-fibrauretinoside A is structurally similar to other furanoditerpenoids isolated from Fibraurea tinctoria, such as fibrauretin A, fibrauretinoside A, and epi-12-palmatoside G. These compounds share a common furanoditerpenoid backbone but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific inhibitory effects on cytochrome P450 3A4, which distinguishes it from other related compounds .
Properties
CAS No. |
960506-34-7 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9R,12S,16S)-4-(furan-3-yl)-7-hydroxy-2,16-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadec-13-ene-6,11-dione |
InChI |
InChI=1S/C26H32O12/c1-23-8-13(12-5-7-34-11-12)36-21(31)25(23,33)9-16-24(2)15(23)4-3-6-26(24,22(32)37-16)38-20-19(30)18(29)17(28)14(10-27)35-20/h3,5-7,11,13-20,27-30,33H,4,8-10H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,20-,23-,24-,25-,26+/m0/s1 |
InChI Key |
WNOWXHZXFDFPBC-IWQLRFKPSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@]1(C[C@@H]3[C@@]4([C@H]2CC=C[C@]4(C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1(CC3C4(C2CC=CC4(C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)C)O)C6=COC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


